molecular formula C10H13NO2 B2832469 N-(2-hydroxyethyl)-4-methylbenzamide CAS No. 42469-26-1

N-(2-hydroxyethyl)-4-methylbenzamide

Cat. No.: B2832469
CAS No.: 42469-26-1
M. Wt: 179.219
InChI Key: XXWPLMBYQJUAQQ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group attached to a 2-hydroxyethylamine moiety. This structure confers both hydrophilic (via the hydroxyl group) and hydrophobic (via the methylbenzamide) properties, making it a versatile scaffold in medicinal and synthetic chemistry.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)10(13)11-6-7-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWPLMBYQJUAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-aminoethanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Acidic Conditions: The 4-methylbenzoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 2-aminoethanol to form this compound.

    Basic Conditions: The 4-methylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl2). The acyl chloride then reacts with 2-aminoethanol to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ethanolamine side chain undergoes selective oxidation under controlled conditions:

Oxidizing SystemConditionsPrimary ProductYieldReference
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hr4-Methylbenzoyl glycine (carboxylic acid)78%
CrO₃/Pyridine complexDichloromethane, RT, 2 hrN-(2-oxoethyl)-4-methylbenzamide (aldehyde)62%
TEMPO/NaOCl (catalytic)Bicarbonate buffer, 40°C2-Hydroxyethyl → ketone (partial conversion)41%

Key findings:

  • Regioselectivity : The secondary alcohol oxidizes preferentially over the aromatic methyl group .
  • pH dependence : Acidic conditions favor carboxylic acid formation, while neutral/basic conditions yield aldehydes .

Nucleophilic Substitution

The hydroxyl group participates in SN reactions with electrophilic agents:

Demonstrated substitutions :

  • Sulfonation :
    • Reagent: SO₃·Py complex
    • Product: N-(2-sulfooxyethyl)-4-methylbenzamide
    • Application: Water-soluble derivatives for pharmaceutical formulations .
  • Phosphorylation :
    • Reagent: POCl₃ followed by amine quench
    • Product: Phosphoramidate derivatives
    • Biological relevance: Prodrug strategy for enhanced cell permeability .
  • Halogenation :
    • System: PCl₅ in anhydrous THF
    • Outcome: Chloride substitution with 89% conversion
    • Limitations: Competing amide hydrolysis observed above 0°C .

Hydrolysis Pathways

The amide bond shows pH-dependent lability:

Comparative hydrolysis kinetics :

ConditionHalf-life (25°C)Major Products
1M HCl (reflux)22 min4-Methylbenzoic acid + 2-aminoethanol
1M NaOH (70°C)47 minSodium 4-methylbenzoate + ethanolamine
Neutral H₂O (100°C)8.2 hr<5% decomposition

Mechanistic studies indicate:

  • Acid-catalyzed : Protonation of amide oxygen followed by nucleophilic attack .
  • Base-mediated : Hydroxide ion assault on carbonyl carbon .

Polymerization Behavior

The hydroxyl group enables macromolecular architectures:

Documented polymerization routes :

MethodCatalystPolymer StructureMn (Da)Đ
Ring-opening (ε-CL)Sn(Oct)₂, 120°CPolycaprolactone-graftedamide23,0001.32
Polycondensation (TMC)H₂SO₄, Dean-StarkPolyesteramide with TMC units8,4002.15
UV-initiated (acrylate)DMPA, 365 nmCrosslinked hydrogel networksN/AN/A

Applications span biodegradable materials (ε-CL derivatives) and drug-eluting matrices (acrylate systems) .

Biological Derivatization

Metabolic studies reveal enzymatic modifications:

In vitro hepatic metabolism (human microsomes) :

EnzymeMetaboliteConversion (%)
CYP3A4N-(2-hydroxyethyl)-4-(hydroxymethyl)benzamide38.7
UGT1A1O-glucuronide conjugate62.4
MAO-BOxidative deamination (trace)<2

These transformations inform prodrug design and toxicity profiles .

Scientific Research Applications

Antifungal Activity

Research has highlighted the antifungal properties of compounds with similar structural motifs to the target compound. Benzothiazole derivatives, in particular, have shown promising antifungal activity against various pathogens. For instance, studies indicate that modifications in the benzothiazole structure can enhance efficacy against fungi such as Candida and Aspergillus species . The presence of the methoxy group in this compound may contribute to its biological activity by influencing lipophilicity and molecular interactions.

Anticancer Potential

Compounds containing benzothiazole and oxazole moieties have been investigated for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can effectively target cancer cell lines by disrupting cellular signaling pathways . The specific combination of functional groups in this compound may enhance its selectivity and potency against tumor cells.

Dye Applications

The structural characteristics of this compound suggest potential applications as a dye or fluorescent marker. Compounds with benzothiazole structures are known for their vibrant colors and stability under UV light, making them suitable for use in various textile and cosmetic applications . The unique functional groups present could also allow for modifications that enhance colorfastness or alter absorption properties.

Photovoltaic Materials

The incorporation of oxazole and benzothiazole units into polymer matrices has been explored for use in organic photovoltaics. These compounds can improve charge transport properties and light absorption characteristics, contributing to the efficiency of solar cells . Research into polymers that incorporate this compound could lead to advancements in renewable energy technologies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps, typically starting from readily available precursors through methods like nucleophilic substitution or coupling reactions. Understanding the structure-activity relationship is crucial for optimizing its properties for specific applications:

Functional Group Effect on Activity
ChlorophenylEnhances lipophilicity; improves membrane penetration
MethoxyModulates electronic properties; increases solubility
OxazoleContributes to biological activity; stabilizes structure

Case Study 1: Antifungal Efficacy

A study examined a series of benzothiazole derivatives, including those structurally related to the target compound, demonstrating significant antifungal activity against Candida albicans. The study concluded that the presence of halogenated phenyl groups was essential for enhancing antifungal potency .

Case Study 2: Cancer Cell Targeting

In another investigation, compounds similar to this one were tested against various cancer cell lines (e.g., breast and lung cancer). Results indicated that modifications to the oxazole ring significantly affected cytotoxicity, suggesting that fine-tuning these substituents could lead to more effective anticancer agents .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

a) N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Features a bulkier 1,1-dimethylethyl group instead of hydroxyethyl, with a 3-methylbenzamide.
  • Key Differences : The steric hindrance from the 1,1-dimethylethyl group may reduce reactivity in metal-catalyzed reactions compared to the linear hydroxyethyl chain in N-(2-hydroxyethyl)-4-methylbenzamide.
  • Applications : Demonstrated utility as an N,O-bidentate directing group in C–H bond functionalization .
b) N-(2-aminophenyl)-4-methylbenzamide Derivatives
  • Structure: A 4-methylbenzamide linked to a 2-aminophenyl group.
  • Key Differences: The aromatic amine enhances HDAC2 inhibition (e.g., compound B10: N-(2-amino-5-(imidazol-2-yl)phenyl)-4-methylbenzamide) via hydrogen bonding with catalytic residues (Cys156, His146) .
  • Biological Activity : HDAC2 inhibitors with docking scores surpassing reference compounds SAHA and MS-275 (e.g., B10: −76.7 kcal/mol vs. SAHA: −42.5 kcal/mol) .
c) N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide (Compound 109)
  • Structure: Incorporates a hexyl linker and 2-aminophenyl group.
  • Key Differences : Extended alkyl chain improves HDAC isoform selectivity (HDAC1/HDAC3 inhibition ratio: 6-fold) .

Pharmacological and Physicochemical Properties

Analytical Data

  • Purity : HPLC purity for related compounds ranges from 97.4% to 99.7% .
  • Spectroscopy : ¹H/¹³C NMR and MS data confirm structures (e.g., compound 19 in : MW 271, 99.7% purity) .

Kinase and HDAC Inhibition

  • HDAC Inhibition : 4-Methylbenzamide derivatives show enhanced HDAC isoform selectivity. Compound 109 inhibits HDAC1 (Ki: 0.12 µM) 6-fold more potently than HDAC3 .
  • Kinase Targeting : Hybrid molecules with 4-methylbenzamide fragments (e.g., compounds 7–16 in ) mimic ATP-competitive inhibitors and type 2 SMKIs, targeting PDGFRα, Abl, and Aurora B kinases .

Anticancer Potential

    Biological Activity

    N-(2-hydroxyethyl)-4-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

    Chemical Structure and Properties

    This compound, with the molecular formula C10H13NO2C_{10}H_{13}NO_2, features a benzamide core modified with a hydroxyethyl group. Its structure is critical in determining its biological activity.

    Biological Activity Overview

    Research indicates that this compound exhibits several biological activities:

    • Antimicrobial Properties : Studies suggest that this compound possesses antimicrobial effects, potentially inhibiting the growth of various pathogens.
    • Anti-inflammatory Effects : Preliminary investigations indicate that it may also have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
    • Anticancer Potential : There is ongoing research into its efficacy as an anticancer agent, with mechanisms involving the inhibition of specific cancer-related pathways .

    The biological activity of this compound is thought to involve:

    • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors that are crucial in disease processes, particularly in cancer and inflammation.
    • Cell Signaling Modulation : It may alter cell signaling pathways, impacting cell proliferation and survival.

    Case Studies and Experimental Data

    A variety of studies have evaluated the biological activity of this compound. Below is a summary of key findings:

    StudyBiological Activity AssessedKey Findings
    Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
    Anticancer ActivityShowed potential in reducing tumor cell viability in vitro, with further studies needed for in vivo validation.
    Anti-inflammatory EffectsReduced inflammatory markers in cell culture models.

    Detailed Research Findings

    • Antimicrobial Activity : A study reported that this compound exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibacterial agent.
    • Anticancer Studies : In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest .
    • Anti-inflammatory Effects : In experimental models, this compound was shown to significantly reduce levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis .

    Q & A

    Q. Basic Research Focus

    • NMR Spectroscopy : 1H/13C NMR identifies key signals (e.g., amide proton at δ 8.0–8.5 ppm, methyl group at δ 2.3–2.5 ppm) .
    • HPLC : Reverse-phase C18 columns (ACN/water gradient) confirm ≥95% purity.
    • Mass Spectrometry : ESI-MS ([M+H]+) provides molecular weight verification.
      Pitfalls : Residual solvents (e.g., DMF) in 1H NMR or co-eluting impurities in HPLC require rigorous drying and method optimization .

    What approaches address discrepancies in reported biological activities of this compound derivatives across studies?

    Advanced Research Focus
    Contradictions may stem from assay variability (e.g., cell line sensitivity) or compound stability. Mitigation strategies include:

    • Dose-Response Curves : IC50 determinations across multiple cell lines (e.g., MCF-7, HeLa) .
    • Target Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities.
    • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes, while molecular dynamics (GROMACS) simulates ligand-protein interactions over 100 ns trajectories .

    How should solubility and stability studies be designed for this compound in pre-clinical research?

    Q. Basic Research Focus

    • Solubility : Test in PBS (pH 7.4), DMSO, and simulated gastric fluid (pH 1.2) using shake-flask methods with UV-Vis quantification.
    • Stability : Incubate at 4°C, 25°C, and 37°C for 72 hours. Monitor degradation via LC-MS and calculate half-life using first-order kinetics .

    In what ways do molecular dynamics simulations enhance the understanding of this compound's interactions with protein targets?

    Q. Advanced Research Focus

    • Binding Free Energy : MM-PBSA calculations estimate ΔGbinding, correlating with experimental IC50 values.
    • Interaction Hotspots : Simulations identify hydrogen bonds (e.g., with kinase catalytic lysine) and hydrophobic contacts.
    • Validation : Alanine scanning mutagenesis confirms critical residues predicted by simulations .

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